(3Z)-1,1-difluoro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one
Overview
Description
(3Z)-1,1-difluoro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one is a synthetic organic compound characterized by its unique structure, which includes a difluoro group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1,1-difluoro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Difluoro Group: The difluoro group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Formation of the Propan-2-one Moiety: The propan-2-one moiety can be synthesized through aldol condensation reactions, where an aldehyde reacts with a ketone in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the indole moiety is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the difluoro group to other functional groups, such as hydrogen or hydroxyl groups.
Substitution: The compound can undergo substitution reactions, where the difluoro group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indole-2-ylmethanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-1,1-difluoro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study the interactions of indole derivatives with biological targets. Its difluoro group can enhance the compound’s stability and bioavailability.
Medicine
In medicine, this compound may have potential therapeutic applications due to its ability to interact with specific molecular targets. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3Z)-1,1-difluoro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro group can enhance the compound’s binding affinity and selectivity, while the indole moiety can facilitate interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
(3Z)-1,1-difluoro-3-(1,3-dimethylindol-2-ylidene)propan-2-one: Similar structure but with fewer methyl groups on the indole ring.
(3Z)-1,1-difluoro-3-(1,3,3-trimethylindol-2-ylidene)butan-2-one: Similar structure but with an additional carbon in the propan-2-one moiety.
Uniqueness
(3Z)-1,1-difluoro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one is unique due to its specific combination of a difluoro group and a trimethylindole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3Z)-1,1-difluoro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO/c1-14(2)9-6-4-5-7-10(9)17(3)12(14)8-11(18)13(15)16/h4-8,13H,1-3H3/b12-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCHXILVOSFDLS-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(=O)C(F)F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C(=O)C(F)F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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